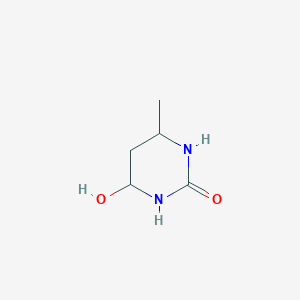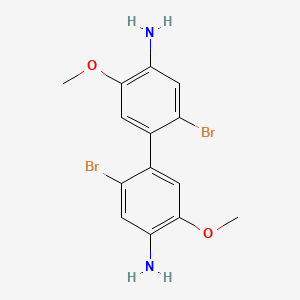
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring. The compound’s structure includes two bromine atoms and two methoxy groups, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a methoxy-substituted benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Nitration and Reduction: The brominated compound can then undergo nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group. This nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove bromine atoms or convert the amino group to other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and methoxy groups can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-bromo-5-methoxyphenol
- 4-Amino-2-bromo-5-methoxybenzoic acid
- 4-Amino-2-bromo-5-methoxybenzaldehyde
Uniqueness
4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is unique due to the presence of two bromine atoms and two methoxy groups, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity.
Propiedades
Número CAS |
6948-51-2 |
|---|---|
Fórmula molecular |
C14H14Br2N2O2 |
Peso molecular |
402.08 g/mol |
Nombre IUPAC |
4-(4-amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(9(15)5-11(13)17)8-4-14(20-2)12(18)6-10(8)16/h3-6H,17-18H2,1-2H3 |
Clave InChI |
UYCWJJAOVFTDAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)N)OC)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


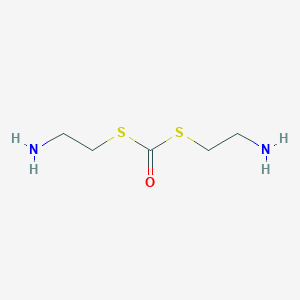
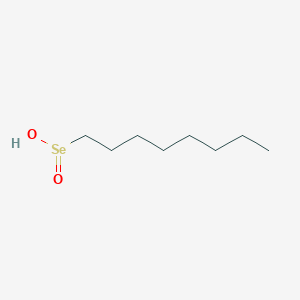
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)

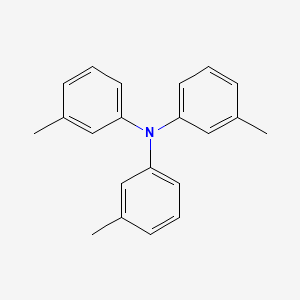
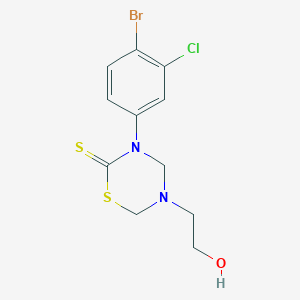

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
